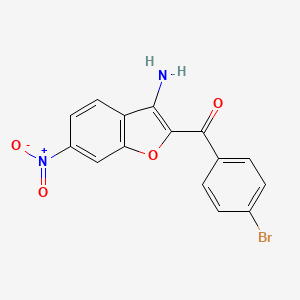

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-6-nitro-1-benzofuran-2-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBWEKCGACXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391797 | |

| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-26-4 | |

| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to its unique structural features, which make it a valuable building block for the development of new therapeutic agents and functional organic materials.[1][2]

Introduction

This compound is a multifaceted compound featuring a benzofuran core substituted with an amino group at the 3-position, a 4-bromobenzoyl group at the 2-position, and a nitro group at the 6-position. This distinct arrangement of functional groups imparts a range of chemical properties that are being explored for various applications, including as a key intermediate in the synthesis of potential anti-cancer agents and in the development of fluorescent probes for biological imaging.[2] The presence of the electron-withdrawing nitro and bromobenzoyl groups, combined with the electron-donating amino group, creates a unique electronic profile that also makes it a candidate for applications in organic electronics.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 351003-26-4 |

| Molecular Formula | C₁₅H₉BrN₂O₄ |

| Molecular Weight | 361.15 g/mol |

| Appearance | Light red powder |

| Melting Point | 280-284 °C |

| Purity (typical) | ≥ 99% (HPLC) |

Synthesis

Proposed Synthetic Pathway: Thorpe-Ziegler Cyclization

The synthesis is likely to proceed via a Thorpe-Ziegler type reaction, a well-established method for the formation of 3-aminobenzofurans. This pathway involves the initial O-alkylation of an o-hydroxybenzonitrile with an α-haloketone, followed by a base-mediated intramolecular cyclization of the resulting dinitrile intermediate.

The proposed logical precursors for this synthesis are 2-hydroxy-4-nitrobenzonitrile and 2,4'-dibromoacetophenone . The overall synthetic workflow is depicted below.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on general procedures for similar transformations. Researchers should optimize these conditions for the specific substrates.

Step 1: Synthesis of α-(2-cyano-5-nitrophenoxy)-4-bromoacetophenone (Intermediate)

-

To a solution of 2-hydroxy-4-nitrobenzonitrile (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).

-

To this suspension, add a solution of 2,4'-dibromoacetophenone (1.05 eq.) in anhydrous acetone dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α-(2-cyano-5-nitrophenoxy)-4-bromoacetophenone.

Step 2: Synthesis of this compound (Final Product)

-

To a solution of the intermediate from Step 1 (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

While specific experimental spectra for this compound are not available in peer-reviewed literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzofuran ring and the 4-bromobenzoyl group will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with adjacent protons.

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂) is expected, likely in the range of δ 5.0-7.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.

¹³C NMR:

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 180-195 ppm.

-

Aromatic Carbons: A series of signals corresponding to the carbons of the benzofuran and 4-bromobenzoyl moieties will be present in the range of δ 110-160 ppm. The carbon attached to the bromine atom will show a characteristic chemical shift.

-

Carbons of the Benzofuran Core: The carbons of the furan ring within the benzofuran system will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Amino) | 3400-3200 | Stretching vibrations (typically two bands) |

| C=O (Ketone) | 1680-1650 | Stretching vibration |

| C=C (Aromatic) | 1600-1450 | Stretching vibrations |

| C-N (Amino) | 1350-1250 | Stretching vibration |

| N-O (Nitro) | 1550-1500 & 1360-1300 | Asymmetric and symmetric stretching vibrations |

| C-Br | 700-500 | Stretching vibration |

| C-O-C (Ether) | 1250-1050 | Asymmetric and symmetric stretching vibrations |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (361.15 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of CO, Br, NO₂, and cleavage of the benzoyl group.

Potential Applications and Future Directions

The structural motifs within this compound suggest several promising avenues for future research and development:

-

Drug Discovery: The benzofuran core is a known pharmacophore in many biologically active compounds. The presence of the amino, bromo, and nitro groups provides multiple points for further chemical modification to develop libraries of compounds for screening against various therapeutic targets, particularly in oncology.[2]

-

Materials Science: The conjugated π-system and the presence of both electron-donating and electron-withdrawing groups suggest that this compound could be a precursor for the synthesis of novel organic dyes and materials for electronic applications, such as organic light-emitting diodes (OLEDs) and solar cells.[2]

-

Fluorescent Probes: The extended conjugation and potential for intramolecular charge transfer could lead to interesting photophysical properties, making it a candidate for the development of fluorescent probes for sensing and imaging applications in biological systems.[2]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data in the primary literature is currently scarce, this technical guide provides a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and predicted characterization data. It is anticipated that further research into this and related compounds will unveil novel applications and contribute to advancements in drug discovery and materials development. Experimental verification of the proposed synthetic protocol and detailed spectroscopic analysis are crucial next steps for the full exploitation of this promising molecule.

References

Technical Guide: Physicochemical Properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic heterocyclic compound 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science. The guide compiles available data on the compound's chemical and physical characteristics, outlines a plausible synthetic methodology based on established protocols for analogous structures, and discusses its potential applications, particularly in the realms of oncology and bio-imaging. All quantitative data is presented in a clear tabular format, and a generalized experimental workflow is visualized to aid in practical laboratory applications.

Introduction

This compound is a multifaceted benzofuran derivative characterized by a unique assembly of functional groups: a primary amine, a bromobenzoyl moiety, and a nitro group. This distinct substitution pattern imparts a range of chemical and physical properties that make it a compound of significant interest. Benzofuran scaffolds are integral to numerous biologically active molecules and approved pharmaceuticals. The presence of the nitro group can enhance the molecule's reactivity and its potential as a chromophore, while the amino and bromobenzoyl groups offer sites for further chemical modification and potential interactions with biological targets.[1] This compound is noted as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents, and is also explored for its applications in materials science, such as in organic electronics and as a fluorescent probe.[1]

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that while some data is experimentally determined, other values may be computationally predicted and should be verified experimentally.

| Property | Value | Source |

| IUPAC Name | (3-Amino-6-nitro-1-benzofuran-2-yl)(4-bromophenyl)methanone | Chem-Impex |

| CAS Number | 351003-26-4 | [1] |

| Molecular Formula | C₁₅H₉BrN₂O₄ | [1] |

| Molecular Weight | 361.15 g/mol | [1] |

| Appearance | Light red powder | [1] |

| Melting Point | 280-284 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Solubility | Data not available. Likely soluble in polar organic solvents such as DMSO and DMF. | |

| pKa | Data not available. |

Note: For the structurally similar analog, 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran (CAS: 351003-28-6), a melting point of 260-268 °C and a light orange powder appearance have been reported.

Spectral Data

-

¹H NMR: Aromatic protons on the benzofuran and bromobenzoyl rings, and a signal for the amino protons.

-

¹³C NMR: Carbon signals corresponding to the aromatic rings, the carbonyl group, and carbons of the benzofuran core.

-

FT-IR: Characteristic peaks for N-H stretching of the amino group, C=O stretching of the benzoyl ketone, N-O stretching of the nitro group, and C-Br stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 2-aroyl-3-aminobenzofurans. A general, representative protocol is provided below.

Proposed Synthetic Pathway: Tandem SNAr-Cyclocondensation

This approach would likely involve the reaction of a suitably substituted o-hydroxybenzonitrile with an α-haloketone.

General Experimental Protocol:

-

Starting Materials: 2-Hydroxy-5-nitrobenzonitrile and 2,4'-dibromoacetophenone.

-

Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) is added a suitable base (e.g., K₂CO₃ or DBU, 2.0-3.0 eq).

-

Addition of Reagents: 2,4'-dibromoacetophenone (1.0-1.2 eq) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether or ethanol) and then purified by recrystallization or column chromatography on silica gel to afford the desired this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and melting point analysis.

Potential Applications and Biological Activity

While specific biological data for this compound is limited, the benzofuran scaffold is a well-established pharmacophore with a broad range of activities.

Anti-Cancer Potential: Many benzofuran derivatives have demonstrated significant anti-cancer properties. The mechanism of action for related compounds often involves the induction of apoptosis in cancer cell lines. Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the mTOR and VEGFR-2 pathways. The subject compound, with its unique substitution pattern, is a candidate for screening against various cancer cell lines to determine its cytotoxic and cytostatic effects.

Fluorescent Probe Development: The nitrobenzofuran moiety can act as a fluorophore.[1] The compound's fluorescent properties could be harnessed for the development of probes for biological imaging, allowing for the real-time visualization of cellular processes.

Visualizations

Generalized Experimental Workflow

Caption: Generalized workflow for the synthesis and characterization of the target compound.

Hypothetical Anti-Cancer Screening Cascade

Caption: A hypothetical screening cascade for evaluating the anti-cancer potential.

References

Spectroscopic Analysis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. Aimed at researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It also provides standardized experimental protocols for acquiring such data.

While direct experimental spectra for this specific compound are not publicly available, this guide compiles predicted data based on the analysis of its structural features and comparison with closely related analogues. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of this compound. These predictions are based on established principles of spectroscopy and data from analogous molecular structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-7 (benzofuran) |

| ~8.2 | dd | 1H | H-5 (benzofuran) |

| ~7.8 | d | 2H | H-2', H-6' (bromobenzoyl) |

| ~7.7 | d | 2H | H-3', H-5' (bromobenzoyl) |

| ~7.6 | d | 1H | H-4 (benzofuran) |

| ~6.0 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆. The chemical shifts are approximate and may vary depending on the experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (benzoyl) |

| ~155 | C-7a (benzofuran) |

| ~145 | C-6 (benzofuran) |

| ~140 | C-3 (benzofuran) |

| ~138 | C-1' (bromobenzoyl) |

| ~132 | C-3', C-5' (bromobenzoyl) |

| ~130 | C-2', C-6' (bromobenzoyl) |

| ~128 | C-4' (bromobenzoyl) |

| ~125 | C-2 (benzofuran) |

| ~120 | C-5 (benzofuran) |

| ~115 | C-4 (benzofuran) |

| ~110 | C-3a (benzofuran) |

Solvent: DMSO-d₆. The chemical shifts are approximate and may vary depending on the experimental conditions.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (amine) |

| 1640 | Strong | C=O stretching (benzoyl ketone) |

| 1580, 1480 | Medium-Strong | Aromatic C=C stretching |

| 1520, 1340 | Strong | N-O stretching (nitro group) |

| 1250 | Medium | C-N stretching |

| 1100-1000 | Strong | C-O-C stretching (benzofuran) |

| 830 | Strong | C-H out-of-plane bending (para-substituted benzene) |

| 750 | Medium | C-Br stretching |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 360/362 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine. |

| 183/185 | [BrC₆H₄CO]⁺ | Fragment corresponding to the 4-bromobenzoyl cation. |

| 177 | [M - BrC₆H₄CO]⁺ | Fragment corresponding to the 3-amino-6-nitrobenzofuran radical cation. |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and broadband proton decoupling.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Methodologies

The following diagrams illustrate the workflow for spectroscopic analysis and the complementary nature of the different techniques.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Complementary nature of NMR, IR, and MS for structure elucidation.

Technical Guide: (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone (CAS: 351003-26-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and commercial availability of the benzofuran derivative (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone, identified by CAS number 351003-26-4. While detailed experimental studies on this specific molecule are not extensively available in public literature, this document extrapolates potential synthetic routes, biological activities, and mechanisms of action based on research into structurally similar benzofuran compounds. The information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or material science potential of this compound.

Chemical and Physical Properties

(3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone is a complex organic molecule featuring a benzofuran core, a structural motif known for its presence in various biologically active compounds.[1] The presence of amino, nitro, and bromobenzoyl functional groups suggests its utility as a versatile chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2][3]

Table 1: Physicochemical Properties of CAS 351003-26-4

| Property | Value | Source(s) |

| CAS Number | 351003-26-4 | [2][4] |

| IUPAC Name | (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone | [2] |

| Synonyms | 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran | [2] |

| Molecular Formula | C₁₅H₉BrN₂O₄ | [2] |

| Molecular Weight | 361.15 g/mol | [2] |

| Appearance | Light red powder | [2] |

| Melting Point | 280-284 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Commercial Suppliers

This compound is available from several chemical suppliers, typically as a research chemical or building block for synthesis.

Table 2: Selected Suppliers of CAS 351003-26-4

| Supplier | Product Name | Purity |

| Chem-Impex | 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran | ≥ 99% (HPLC) |

| BLDpharm | (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone | Not specified |

| BOC Sciences | 3-AMINO-2-(4-BROMOBENZOYL)-6-NITROBENZO& | Not specified |

| abcr Gute Chemie | 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran | Not specified |

| Fisher Scientific | eMolecules 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran | Not specified |

Note: Availability and purity may vary. Please consult the respective supplier's website for current information.

Potential Applications and Biological Activity (Inferred)

While specific studies on CAS 351003-26-4 are limited, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities, most notably in anticancer research.[1] Derivatives of benzofuran have been investigated as inhibitors of various cancer-related signaling pathways.[1][5]

Potential applications for this compound and its derivatives include:

-

Anticancer Drug Development : The benzofuran core is a key feature in molecules designed to inhibit cancer cell proliferation.[1][3] Research on related compounds suggests they can act as inhibitors of tubulin polymerization, protein kinases, and key signaling pathways like mTOR and HIF-1.[6][7][8][9]

-

Fluorescent Probes : The compound's chemical structure suggests it may possess chromophoric properties, making it a candidate for the development of fluorescent probes for biological imaging.[3]

-

Materials Science : It is also being explored for its potential use in organic electronics and dye-sensitized solar cells due to its favorable electronic properties.[3]

Hypothetical Experimental Protocols

The following protocols are not based on published studies of CAS 351003-26-4 itself but are generalized methodologies extrapolated from the synthesis and evaluation of similar benzofuran derivatives found in the literature.

Proposed Synthesis Workflow

A plausible synthetic route to (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone could involve a multi-step process starting from simpler precursors, likely culminating in a key acylation or cyclization step to form the benzofuran ring. The diagram below illustrates a generalized workflow for synthesizing substituted benzofuran derivatives.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide on the Biological Activity of Novel 3-Aminobenzofuran Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of 3-aminobenzofuran derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active natural products and synthetic drugs.[1] This document consolidates recent findings on the synthesis, biological evaluation, and mechanisms of action of novel derivatives, with a focus on their applications in neurodegenerative diseases, oncology, and antimicrobial therapies.

General Synthesis of 3-Aminobenzofuran Derivatives

The synthesis of 3-aminobenzofuran derivatives can be achieved through various chemical strategies. A prevalent and effective method involves a three-step reaction sequence starting from commercially available 2-hydroxybenzonitrile.[2][3] This pathway is valued for its efficiency and adaptability, allowing for the generation of a diverse library of derivatives for biological screening.

Synthetic Workflow

The general synthetic pathway is illustrated below, culminating in the target N-substituted 3-aminobenzofuran compounds.

Caption: General three-step synthesis of 3-aminobenzofuran derivatives.

Experimental Protocol: Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride compounds (5a-p).[2][3]

-

Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile (3): To a solution of 2-hydroxybenzonitrile (1) in dimethylformamide (DMF), potassium carbonate (K₂CO₃) is added, and the mixture is stirred. 4-(Bromomethyl)pyridine (2) is then added, and the reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product is isolated by extraction and purified.[2]

-

Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine (4): The intermediate (3) is dissolved in DMF, and potassium tert-butoxide (t-BuOK) is added. The mixture is heated to 80°C.[2] The reaction progress is monitored by TLC. Upon completion, the product is worked up and purified to yield the core 3-aminobenzofuran structure.

-

Synthesis of Target Derivatives (5a-p): The 3-aminobenzofuran core (4) is reacted with various substituted benzyl halides in a suitable solvent to yield the final N-substituted pyridinium chloride derivatives.[2] All final products are characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[2]

Neuroprotective Activity in Alzheimer's Disease

Alzheimer's Disease (AD) is a complex neurodegenerative disorder characterized by cholinergic neuron loss and the deposition of amyloid-β (Aβ) plaques.[2] Novel 3-aminobenzofuran derivatives have been designed as multifunctional agents targeting key pathological pathways in AD.[2][4]

Mechanism of Action

These derivatives are engineered to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels in the brain, and to prevent the aggregation of Aβ peptides, a critical event in plaque formation.[2][3]

Caption: Multi-target mechanism of 3-aminobenzofurans in Alzheimer's.

Quantitative Data: Cholinesterase Inhibition

A series of sixteen derivatives (5a-p) were evaluated for their ability to inhibit AChE and BuChE. Compound 5f , featuring a 2-fluorobenzyl moiety, demonstrated the most potent activity.[2][3]

| Compound | R Group | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

| 5a | Benzyl | 2.11 | 2.19 |

| 5b | 2-Methylbenzyl | 1.84 | 1.96 |

| 5c | 3-Methylbenzyl | 1.95 | 2.04 |

| 5d | 4-Methylbenzyl | 1.34 | 1.42 |

| 5e | 3-Methoxybenzyl | 81.06 | 78.94 |

| 5f | 2-Fluorobenzyl | 0.64 | 0.71 |

| 5h | 4-Fluorobenzyl | 0.98 | 1.05 |

| 5i | 2-Chlorobenzyl | 1.02 | 1.11 |

| 5l | 2-Bromobenzyl | 1.25 | 1.34 |

| Donepezil | (Reference) | 0.05 | 3.54 |

| Data sourced from Hasanvand, et al. (2022).[2] |

Quantitative Data: Inhibition of Aβ Aggregation

Selected potent compounds were also tested for their ability to inhibit self-induced and AChE-induced Aβ aggregation using a Thioflavin T (ThT) assay.[2]

| Compound (at 10 µM) | Inhibition of Self-Induced Aβ₁₋₄₂ Aggregation (%) |

| 5a | 17.6 |

| 5f | 29.8 |

| 5h | 38.8 |

| 5i | 24.8 |

| 5l | 25.7 |

| Donepezil | 14.9 |

| Data sourced from Hasanvand, et al. (2022).[2] |

Experimental Protocols

-

Cholinesterase Inhibition Assay (Ellman's Method): The in vitro inhibitory activity against AChE and BuChE is determined spectrophotometrically using Ellman's method.[2] The assay mixture contains the enzyme, 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB), and the test compound in a phosphate buffer. The reaction is initiated by adding the substrate (acetylthiocholine or butyrylthiocholine). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow anion, monitored at 412 nm. IC₅₀ values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.[2]

-

Inhibition of Aβ Aggregation (ThT Assay): The anti-aggregation activity is evaluated using the Thioflavin T (ThT) fluorescence assay. Aβ₁₋₄₂ peptide is incubated with or without the test compounds at 37°C. At specified time points, an aliquot of the solution is mixed with ThT in a glycine-NaOH buffer. The fluorescence intensity, which is proportional to the amount of aggregated Aβ, is measured with excitation at 440 nm and emission at 485 nm.[2]

-

Neuroprotection (MTT Cell Viability Assay): The cytotoxicity and neuroprotective effects are assessed using the MTT assay on a neuronal cell line (e.g., PC12). Cells are incubated with varying concentrations of the test compounds for 24 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solvent like DMSO. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage relative to untreated control cells.[2][4]

Anticancer Activity

The benzofuran scaffold is a key component of many compounds with antiproliferative properties.[5] Research into 3-aminobenzofuran derivatives has revealed promising activity against a range of human cancer cell lines.

In Vitro Anticancer Screening Workflow

The initial evaluation of novel synthetic compounds for anticancer potential typically follows a standardized in vitro screening process.

Caption: Standard workflow for in vitro anticancer activity screening.

Quantitative Data: Antiproliferative Activity

A study on 3-amidobenzofuran derivatives demonstrated significant antiproliferative activity against several human cancer cell lines. Compound 28g emerged as a particularly active inhibitor.[5]

| Compound | HCT-116 (Colon) IC₅₀ (μM) | MDA-MB-231 (Breast) IC₅₀ (μM) | HT-29 (Colon) IC₅₀ (μM) |

| 28g | 5.20 | 3.01 | 9.13 |

| Data represents a selection from Al-Ostath, et al. (2023).[5] |

Other studies have identified benzofuran-based chalcone derivatives as potent inhibitors of VEGFR-2, a key target in angiogenesis, with IC₅₀ values against cancer cell lines in the low micromolar range.[6]

Experimental Protocol: MTT Antiproliferative Assay

Cancer cells (e.g., HCT-116, HeLa, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the 3-aminobenzofuran derivatives for a specified period (e.g., 48 or 72 hours). Following treatment, the MTT assay is performed as described in section 2.4. The IC₅₀ value is determined from the dose-response curve.[5]

Antimicrobial Activity

Derivatives of the benzofuran core have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.[7][8]

Quantitative Data: Antimicrobial Screening

A study involving azetidinone-functionalized benzofuran derivatives reported moderate activity against both bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for bacteria and 200 µg/mL for fungi for the active compounds.[8]

| Compound | Bacillus subtilis (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) |

| 3b | 12 | 13 | 12 |

| 3c | 14 | 12 | 13 |

| 3d | 13 | 14 | 12 |

| Ampicillin | 20 | 20 | - |

| Griseofulvin | - | - | 17 |

| Data sourced from Harish Kumar, et al.[8] |

Experimental Protocol: Cup Plate Diffusion Method

Standardized microbial inoculums (B. subtilis, E. coli, C. albicans) are uniformly spread on the surface of sterile agar plates. Wells or "cups" are created in the agar, and a defined volume of the test compound solution (at a specific concentration) is added to each well. The plates are incubated under appropriate conditions. The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Anticancer Potential of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran: A Technical Whitepaper for Drug Development Professionals

Disclaimer: This technical guide provides a representative overview of the potential in vitro anticancer activities of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. Due to the limited availability of specific experimental data for this exact compound in the public domain, this document synthesizes findings from structurally related benzofuran and aminothiazole derivatives to project a plausible mechanistic profile and guide future research.

Introduction

Benzofuran scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The unique structural features of this compound, which include an amino group, a nitro group, and a bromobenzoyl moiety, suggest its potential as a valuable intermediate in the synthesis of novel pharmaceutical agents.[1] This whitepaper will explore the hypothetical in vitro anticancer potential of this compound by examining the established activities of structurally similar molecules. The aim is to provide a technical framework for researchers and drug development professionals interested in evaluating this and related compounds as potential therapeutic candidates.

Projected Anticancer Activity and Cytotoxicity

Based on studies of analogous compounds, this compound is anticipated to exhibit selective cytotoxicity against various cancer cell lines. The presence of the nitro group, in particular, has been associated with the anticancer activity of other aromatic compounds, although it can also be a structural alert for mutagenicity.[2]

Data Presentation: Representative Cytotoxicity Data

The following table illustrates the typical format for presenting the half-maximal inhibitory concentration (IC50) values, which quantify a compound's potency in inhibiting cancer cell growth. The data presented here are hypothetical and based on values reported for similar compounds.[3]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 |

| A549 | Lung Carcinoma | 22.8 ± 3.5 |

| HCT-116 | Colon Carcinoma | 18.2 ± 1.9 |

| HT-29 | Colon Carcinoma | 25.1 ± 4.2 |

| CCD-18Co | Normal Colon Fibroblasts | > 100 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

To rigorously assess the in vitro anticancer potential of this compound, a series of standardized experimental protocols should be employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) and a non-tumoral control cell line (e.g., CCD-18Co) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualization of Potential Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows that could be relevant to the anticancer activity of this compound.

Proposed Apoptotic Pathway

Many anticancer agents, including benzofuran derivatives, induce apoptosis in cancer cells.[4][5] The diagram below depicts a simplified model of apoptosis induction.

Caption: Proposed pathway of apoptosis induction.

Experimental Workflow for In Vitro Anticancer Evaluation

The following flowchart outlines a typical workflow for the initial in vitro evaluation of a potential anticancer compound.

Caption: Standard workflow for in vitro anticancer screening.

Conclusion

While specific experimental data for this compound is not yet widely available, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer agent. The methodologies and potential mechanisms of action outlined in this whitepaper offer a foundational guide for researchers to undertake a comprehensive evaluation of its in vitro anticancer efficacy. Further studies, including those on cell migration, cell cycle arrest, and specific molecular targets, are warranted to fully elucidate the therapeutic potential of this and similar benzofuran derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the fluorescent properties of the novel benzofuran derivative, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. While specific experimental data for this exact compound is not extensively available in public literature, this document compiles information from analogous structures and established principles of fluorescence chemistry to offer a detailed profile for research and development purposes. The guide covers its chemical structure, proposed synthetic pathway, expected photophysical characteristics, and potential applications, particularly in the realm of biological imaging and as a versatile intermediate in medicinal chemistry. All quantitative data presented is based on structurally related compounds and should be considered illustrative.

Introduction

This compound is a multifaceted organic compound that has garnered interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring an aminobenzofuran core appended with a bromobenzoyl and a nitro group, suggests its potential as a valuable scaffold in the synthesis of bioactive molecules and as a functional fluorescent probe.[1][2] The inherent fluorescence of many benzofuran derivatives makes this compound a compelling candidate for the development of novel imaging agents to visualize cellular processes in real-time, a critical aspect of drug discovery and development.[1][2] This guide aims to provide a foundational understanding of its properties to facilitate further research and application.

Chemical Structure and Properties

The chemical structure of this compound combines several key functional groups that influence its chemical and photophysical properties. The benzofuran scaffold is a known fluorophore, and the amino group at the 3-position typically acts as an electron-donating group, which can enhance fluorescence quantum yield. Conversely, the nitro group at the 6-position is a strong electron-withdrawing group, which can modulate the emission wavelength and, in some cases, lead to fluorescence quenching. The 4-bromobenzoyl group at the 2-position further influences the electronic distribution within the molecule.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | Value (this compound) | Value (Analogous 3-Amino-2-benzoyl-6-nitrobenzofuran) | Source |

| CAS Number | 351003-26-4 | 351003-27-5 | [1][3] |

| Molecular Formula | C₁₅H₉BrN₂O₄ | C₁₅H₁₀N₂O₄ | [1][3] |

| Molecular Weight | 361.15 g/mol | 282.25 g/mol | [1][3] |

Proposed Synthesis Pathway

A proposed two-step synthesis is outlined below:

-

Step 1: Cyclization to form the 3-Aminobenzofuran Core. The synthesis would likely begin with the reaction of 2-hydroxy-4-nitrobenzonitrile with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a base such as potassium carbonate in a suitable solvent like acetone. This reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization (Thorpe-Ziegler reaction) to form the 3-aminobenzofuran ring.

-

Step 2: Work-up and Purification. The reaction mixture would then be worked up by pouring it into water to precipitate the crude product. The solid product would be collected by filtration, washed, and then purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

A generalized workflow for this proposed synthesis is depicted in the following diagram.

Caption: Proposed workflow for the synthesis of the target compound.

Photophysical Properties (Illustrative)

Quantitative photophysical data for this compound is not currently available in the literature. However, based on the analysis of structurally similar nitro- and amino-substituted benzofurans and other fluorescent dyes, we can predict its likely fluorescent properties. The presence of both an electron-donating amino group and an electron-withdrawing nitro group suggests that the molecule will exhibit intramolecular charge transfer (ICT) upon excitation, which is often associated with a large Stokes shift and sensitivity to solvent polarity. The nitro group is also known to be a potential fluorescence quencher, which may result in a lower quantum yield.[4][5]

Table 2: Predicted Photophysical Properties

| Parameter | Predicted Value Range | Rationale |

| Excitation Wavelength (λex) | 380 - 450 nm | Based on the extended π-conjugation of the benzofuran system with benzoyl and nitro substituents. |

| Emission Wavelength (λem) | 480 - 550 nm | A significant Stokes shift is expected due to the ICT character. |

| Stokes Shift | 80 - 120 nm | Typical for fluorophores with strong donor-acceptor character. |

| Quantum Yield (ΦF) | 0.01 - 0.20 | The presence of the nitro group is likely to cause some degree of fluorescence quenching. |

| Solvatochromism | High | The ICT nature of the excited state would lead to significant shifts in emission wavelength with changes in solvent polarity. |

Disclaimer: The values in this table are estimations based on the properties of analogous compounds and have not been experimentally verified for this compound.

Experimental Protocols

General Fluorescence Spectroscopy Protocol

The following is a general protocol for characterizing the fluorescent properties of a novel compound like this compound.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a high-purity solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.

-

Prepare a series of dilutions in the desired solvent for analysis (e.g., phosphate-buffered saline for biological applications or a range of solvents with varying polarity for solvatochromism studies). The final concentration for fluorescence measurements is typically in the low micromolar range to avoid inner filter effects.

-

-

Instrumentation:

-

Use a calibrated spectrofluorometer.

-

-

Measurement of Excitation and Emission Spectra:

-

To determine the emission spectrum, excite the sample at a wavelength in the predicted absorption range (e.g., 400 nm) and scan the emission wavelengths.

-

To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The excitation spectrum should be corrected for the lamp intensity profile.

-

-

Determination of Quantum Yield:

-

The relative quantum yield can be determined using a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission ranges (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard at the same concentration.

-

The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Caption: General workflow for fluorescence spectroscopy experiments.

Potential Applications in Cellular Imaging

Given its predicted fluorescent properties, this compound could potentially be used as a fluorescent probe in cellular imaging. Its utility would depend on factors such as cell permeability, cytotoxicity, and specificity of localization. The solvatochromic nature of such compounds can be exploited to probe the polarity of different cellular microenvironments.

The following diagram illustrates a hypothetical signaling pathway where the compound could be used to visualize a cellular process. In this example, the compound is depicted as a sensor for changes in mitochondrial membrane potential, a key indicator of cell health.

Caption: Visualization of a potential cellular imaging application.

Conclusion

This compound is a promising compound with the potential for significant contributions to both medicinal chemistry and materials science. While detailed experimental characterization of its fluorescent properties is yet to be published, this guide provides a solid foundation for researchers interested in exploring its capabilities. The proposed synthesis and experimental protocols, along with the illustrative photophysical data, offer a starting point for further investigation into this and related benzofuran derivatives. Future work should focus on the experimental validation of its fluorescent properties and the exploration of its utility as a fluorescent probe in biological systems.

References

The Structure-Activity Relationship of 6-Nitrobenzofuran Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds. The introduction of a nitro group at the 6-position of the benzofuran ring system creates a unique pharmacophore with a diverse range of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-nitrobenzofuran derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and antiparasitic properties. This document aims to serve as a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.

Biological Activities and Structure-Activity Relationships

The biological profile of 6-nitrobenzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. The electron-withdrawing nature of the nitro group at the 6-position often plays a crucial role in the molecule's interaction with biological targets.

Anticancer and Antioxidant Activity

Recent studies have highlighted the potential of 6-nitrobenzofuran derivatives as both cytotoxic agents against cancer cell lines and as potent antioxidants. A series of 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives have demonstrated significant activities in these areas.

Key SAR Observations:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the Schiff base moiety dramatically influence both cytotoxic and antioxidant activities.

-

Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) on the phenyl ring can modulate the biological activity, suggesting that electronic properties are key determinants of efficacy.

Table 1: Cytotoxic and Antioxidant Activity of 6-Nitrobenzofuran-2-carbohydrazide Derivatives [1]

| Compound ID | Substituent (R) on Phenyl Ring | Cytotoxic Activity (IC₅₀ in µM) | Antioxidant Activity (IC₅₀ in µM) |

| 1 | 4-OH | 3.30 ± 0.90 | - |

| 2 | 2,4-di-OH | 2.70 ± 0.25 | - |

| 3 | 3,4-di-OH | 2.70 ± 0.25 | - |

| 10 | 4-N(CH₃)₂ | 2.70 ± 1.10 | 17.50 ± 0.85 |

| 11 | 2-OH-5-Br | 1.00 ± 1.20 | 24.20 ± 0.55 |

| 12 | 4-F | - | 21.10 ± 1.58 |

| 13 | 4-Cl | - | 14.60 ± 0.32 |

| 15 | 4-NO₂ | - | 9.26 ± 0.15 |

| 17 | 3-OCH₃-4-OH | 3.75 ± 0.90 | - |

| 21 | 2-Cl | 7.50 ± 0.60 | - |

| 28 | 3-NO₂ | 7.50 ± 0.66 | - |

| Doxorubicin | Standard | 0.94 ± 0.20 | - |

| n-propyl gallate | Standard | - | 30.30 ± 0.40 |

Note: IC₅₀ values represent the mean ± standard deviation of three independent experiments. A lower IC₅₀ value indicates higher activity.

Antimicrobial Activity

While extensive SAR studies specifically on 6-nitrobenzofuran derivatives are still emerging, the broader class of benzofurans and nitro-containing heterocycles have well-documented antimicrobial properties. The nitro group is a known pharmacophore in several antimicrobial drugs, where it is often reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species.

Key SAR Postulates for 6-Nitrobenzofurans:

-

Position of the Nitro Group: The 6-nitro substitution is anticipated to be a key determinant of activity.

-

Substituents at the 2- and 3-positions: The nature of the substituent at the 2- and 3-positions can influence the compound's lipophilicity, steric profile, and interaction with bacterial targets. Aryl substitutions at the 2-position have shown promise in other benzofuran series.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Benzofuran and Nitrofuran Derivatives

| Compound Class | Derivative | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | Reference |

| 6-Methyl-benzofuran | (E)-6-(Benzyloxy)-2-(4-nitrobenzylidene)-7-methylbenzofuran-3(2H)-one | 12.5 | 25 | 25 | |

| 5-Nitrobenzofuran | Aryl (5-nitrobenzofuran-2-yl)ketoxime (2c, 4-OCH₃) | - | - | 3.12 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antiparasitic Activity

Nitroaromatic compounds are a cornerstone in the treatment of several parasitic diseases, including Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and human African trypanosomiasis (Trypanosoma brucei). The mechanism often involves the enzymatic reduction of the nitro group by parasitic nitroreductases, leading to the formation of toxic metabolites that induce oxidative stress and damage parasite macromolecules.

Key SAR Insights from Related Nitro-heterocycles:

-

Nitroimidazole-Benzofuranones: (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives have shown potent antileishmanial activity, with substitutions on the benzofuranone ring significantly impacting efficacy. For instance, a 7-methoxy group on the benzofuranone ring of a 5-nitroimidazole derivative resulted in an IC₅₀ of 0.016 µM against L. donovani amastigotes.

-

General Trends: The antiparasitic activity of nitro-containing compounds is often linked to their reduction potential, which can be modulated by other substituents on the aromatic rings.

Table 3: Antiparasitic Activity of Representative Nitro-containing Heterocyclic Compounds

| Compound Class | Derivative | Parasite | Activity (IC₅₀ in µM) | Reference |

| Nitroimidazole-Benzofuranone | (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | Leishmania donovani (amastigote) | 0.016 | |

| Nitroimidazole-Benzofuranone | (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | Leishmania major (promastigote) | 1.29 ± 1.10 | |

| 6-Nitro-benzothiazole derivative | 2-({2-[(2-hydroxyethyl) amino]-benzothiazol-6-yl} amino) benzoic acid | Leishmania infantum (amastigote) | Promising activity |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 6-nitrobenzofuran derivatives and the key biological assays cited in this guide.

Chemical Synthesis

2.1.1. General Synthesis of 6-Nitrobenzofuran-2-carbohydrazide Derivatives

A common synthetic route to 6-nitrobenzofuran-2-carbohydrazide derivatives involves a multi-step process starting from a substituted salicylaldehyde.

-

Step 1: Synthesis of Ethyl 6-nitrobenzofuran-2-carboxylate: A mixture of 5-nitrosalicylaldehyde, diethyl bromomalonate, and anhydrous potassium carbonate in a suitable solvent like acetone or DMF is refluxed for several hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The crude product is purified by recrystallization.

-

Step 2: Synthesis of 6-Nitrobenzofuran-2-carbohydrazide: The synthesized ethyl 6-nitrobenzofuran-2-carboxylate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product precipitates and is collected by filtration and recrystallized.

-

Step 3: Synthesis of Schiff Base Derivatives: 6-Nitrobenzofuran-2-carbohydrazide is dissolved in ethanol, and a few drops of glacial acetic acid are added. The appropriate substituted aromatic aldehyde is then added, and the mixture is refluxed. The resulting Schiff base precipitates upon cooling and is purified by recrystallization.

2.1.2. Synthesis of 2-Aryl-6-nitrobenzofurans

A plausible method for the synthesis of 2-aryl-6-nitrobenzofurans involves an intramolecular Wittig reaction.

-

Step 1: Synthesis of 2-Hydroxy-5-nitrobenzyl Alcohol: 2-Hydroxy-5-nitrobenzaldehyde is reduced using a reducing agent like sodium borohydride in ethanol.

-

Step 2: Synthesis of (2-Hydroxy-5-nitrobenzyl)triphenylphosphonium Bromide: The synthesized alcohol is reacted with triphenylphosphine hydrobromide in a suitable solvent like acetonitrile under reflux.

-

Step 3: Intramolecular Wittig Reaction: The phosphonium salt is reacted with a substituted benzoyl chloride in the presence of a base such as triethylamine in a high-boiling solvent like toluene under reflux to yield the desired 2-aryl-6-nitrobenzofuran.

Biological Assays

2.2.1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 6-nitrobenzofuran derivatives (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

2.2.2. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the structure-activity relationship studies of 6-nitrobenzofuran derivatives.

References

A Technical Guide to the Solubility and Stability of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. Its benzofuran core, substituted with amino, nitro, and bromobenzoyl groups, suggests a molecular structure that may present challenges and opportunities in formulation and development. A thorough understanding of its solubility and stability in various solvents is paramount for its advancement as a potential therapeutic agent or functional material. This technical guide outlines the standard experimental protocols for characterizing the solubility and stability of this compound and provides a framework for the presentation of such data.

Physicochemical Properties and Data Presentation

The solubility and stability of a compound are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. The following table provides a template for summarizing the quantitative data that would be generated from the experimental protocols described in this guide.

Table 1: Hypothetical Solubility and Stability Data for this compound

| Solvent System | Solubility (µg/mL) | Solubility (µM) | Stability (t½ in hours at 25°C) |

| Deionized Water | < 1 | < 2.8 | > 72 |

| Phosphate Buffered Saline (pH 7.4) | 1.5 | 4.2 | > 72 |

| 0.1 N HCl (pH 1.2) | 5.2 | 14.4 | 48 |

| 0.1 N NaOH (pH 13) | 2.8 | 7.8 | 12 |

| Ethanol | 150 | 415.3 | > 72 |

| Dimethyl Sulfoxide (DMSO) | > 10,000 | > 27,690 | > 72 |

| Polyethylene Glycol 400 (PEG 400) | 5,000 | 13,845 | > 72 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of how experimental results would be reported. Actual values must be determined experimentally.

Experimental Protocols

A rigorous and standardized approach is essential for determining the solubility and stability of this compound. The following are detailed methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[1][2][3][4][5]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a different solvent system (e.g., water, buffers of varying pH, organic solvents).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported in µg/mL and/or µM. The experiment should be performed in triplicate for each solvent system.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[1][6][7][8][9] This method can be automated for high-throughput screening.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: The DMSO stock solution is added in small aliquots to a multi-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by a decrease in the concentration of the dissolved compound in the supernatant after centrifugation, as measured by UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Stability Assessment Using a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products over time.[10][11][12][13][14] Forced degradation studies are performed to develop and validate such a method.[15][16][17][18][19]

Methodology:

-

Method Development: A reverse-phase HPLC method with UV detection is developed to separate this compound from its potential degradation products.

-

Forced Degradation Studies: The compound is subjected to stress conditions to intentionally induce degradation. This includes:

-

Acid Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 N NaOH at room temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid compound (e.g., 80°C).

-

Photostability: Exposing the compound to UV and visible light as per ICH Q1B guidelines.

-

-

Method Validation: The HPLC method is validated to ensure it is "stability-indicating" by demonstrating that the degradation products do not co-elute with the parent compound.

-

Stability Study: The compound is dissolved in various solvents and stored under defined temperature and light conditions. Aliquots are taken at specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and analyzed by the validated HPLC method.

-

Data Analysis: The concentration of the parent compound is plotted against time to determine the degradation kinetics and calculate the half-life (t½) in each condition.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols.

References

- 1. enamine.net [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. who.int [who.int]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. scispace.com [scispace.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

Methodological & Application

Application Note: Synthesis and Utility of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

Introduction

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its molecular architecture, featuring a benzofuran core substituted with amino, nitro, and bromobenzoyl groups, makes it a versatile building block for the synthesis of more complex molecules. The presence of these distinct functional groups allows for a wide range of chemical modifications, enabling the development of novel compounds with tailored properties.

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the design and development of anti-cancer agents, where its structure can effectively interact with biological targets. Furthermore, its electronic properties make it a candidate for applications in materials science, including the development of fluorescent probes for biological imaging and advanced materials for organic electronics. The nitro group can enhance the compound's reactivity, facilitating the creation of derivatives with potentially improved biological activity.

This document provides a proposed protocol for the synthesis of this compound and summarizes its key chemical and physical properties.

Data Presentation

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone | |

| CAS Number | 351003-26-4 | |

| Molecular Formula | C₁₅H₉BrN₂O₄ | |

| Molecular Weight | 361.15 g/mol | |

| Appearance | Light red powder | |

| Melting Point | 280-284 °C | |

| Purity | ≥ 99% (HPLC) | |

| Storage Conditions | Store at 0-8 °C |

Experimental Protocols

Proposed Synthesis of this compound

Disclaimer: The following is a hypothetical protocol based on established principles of benzofuran synthesis, specifically the reaction of a substituted phenol with an α-haloketone followed by an intramolecular Thorpe-Ziegler type cyclization. This procedure has not been experimentally validated from the cited literature and should be adapted and optimized under appropriate laboratory conditions.

Reaction Scheme: